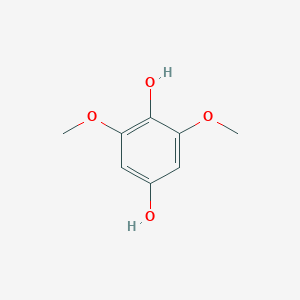

2,6-dimethoxybenzene-1,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxybenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAVBFNRWXCOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165001 | |

| Record name | 2,6-Dimethoxyhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15233-65-5 | |

| Record name | 2,6-Dimethoxyhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15233-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxyhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015233655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethoxyhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethoxyhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxyhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHOXYHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U2C06A3MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,6-dimethoxybenzene-1,4-diol CAS number and properties

An In-Depth Technical Guide to 2,6-Dimethoxybenzene-1,4-diol for Research and Development Professionals

Introduction

This compound, also known as 2,6-dimethoxyhydroquinone, is a substituted hydroquinone that serves as a vital chemical intermediate and research compound. As the reduced form of the biologically active 2,6-dimethoxy-1,4-benzoquinone (2,6-DMBQ), it is intrinsically linked to the redox processes that govern the quinone's activity. Understanding the properties, synthesis, and handling of the hydroquinone form is paramount for researchers exploring the therapeutic or toxicological potential of this chemical family. This guide provides a comprehensive technical overview for scientists and drug development professionals, focusing on the core chemical characteristics, synthesis protocols, analytical methods, and safety considerations.

Chemical Identity and Properties

Accurate identification and understanding of the physicochemical properties of this compound are fundamental for any experimental design. The compound is a solid at room temperature and possesses key structural features, including two hydroxyl groups and two methoxy groups on a benzene ring, which dictate its chemical behavior, particularly its solubility and redox potential.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 15233-65-5 | [1][2][3] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 2,6-Dimethoxyhydroquinone, 2,6-Dimethoxyquinol, 1,4-Dihydroxy-2,6-dimethoxybenzene | [3] |

| Molecular Formula | C₈H₁₀O₄ | [1][3][4] |

| Molecular Weight | 170.16 g/mol | [1][3][5] |

| SMILES | COC1=CC(O)=CC(OC)=C1O | [1] |

| InChI | 1S/C8H10O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,9-10H,1-2H3 |

| InChIKey | GXAVBFNRWXCOPY-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | Solid | [5] |

| Melting Point | 158-162 °C | [5] |

| XLogP3 | 0.2 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 |[3] |

Synthesis and Purification

The most direct and common laboratory synthesis of this compound involves the chemical reduction of its corresponding quinone, 2,6-dimethoxy-1,4-benzoquinone (CAS 530-55-2). This conversion is a standard organic transformation, readily achievable with mild reducing agents. The choice of reducing agent is critical; reagents like sodium dithionite or sodium borohydride are effective. The quinone precursor itself can be synthesized via several routes, including the oxidation of syringaldehyde or through multi-step processes starting from aniline.[6][7]

Experimental Protocol: Reduction of 2,6-Dimethoxy-1,4-benzoquinone

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Causality: The principle of this synthesis is the reduction of the conjugated diketone system of the benzoquinone to the corresponding hydroquinone. Sodium dithionite is a gentle and efficient reducing agent for this purpose, operating in an aqueous medium. The insolubility of the hydroquinone product in water facilitates its isolation via precipitation and filtration.

Methodology:

-

Dissolution: Suspend 1.0 g of 2,6-dimethoxy-1,4-benzoquinone in 50 mL of distilled water in a 100 mL Erlenmeyer flask. The quinone will not dissolve completely, forming a slurry.

-

Reduction: While stirring vigorously, add sodium dithionite (Na₂S₂O₄) portion-wise to the slurry at room temperature. The characteristic color of the quinone will fade as it is reduced to the colorless hydroquinone. Continue addition until the solution becomes colorless or a pale off-white precipitate forms. Typically, 2-3 molar equivalents of the reducing agent are sufficient.

-

Precipitation and Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water to remove any remaining inorganic salts.

-

Drying: Dry the product under vacuum to yield this compound. The purity can be assessed by melting point determination and spectroscopic methods.

-

Purification (Optional): If required, the product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. The expected spectral data are derived from the compound's molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. Two key signals would be anticipated: a singlet for the two equivalent aromatic protons and a singlet for the twelve protons of the two equivalent methoxy groups. A broad singlet corresponding to the two hydroxyl protons would also be present, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show four distinct signals corresponding to the four unique carbon environments: the hydroxyl-bearing aromatic carbons, the methoxy-bearing aromatic carbons, the unsubstituted aromatic carbons, and the methoxy carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the hydroxyl groups. Sharp peaks around 2850-3000 cm⁻¹ would correspond to C-H stretching of the methoxy groups, and characteristic C=C stretching bands for the aromatic ring would appear in the 1500-1600 cm⁻¹ region.[8]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 170.16 g/mol .[3]

Biological Activity and Research Applications

The significance of this compound in research is primarily linked to its oxidized counterpart, 2,6-dimethoxy-1,4-benzoquinone (2,6-DMBQ). The hydroquinone can act as a pro-drug or precursor, being oxidized to the active quinone form in vivo or in vitro.

2,6-DMBQ has been reported to exhibit a range of biological effects, including:

-

Anti-cancer and Anti-inflammatory Activity: Studies have shown that 2,6-DMBQ possesses anti-cancer, anti-inflammatory, and anti-adipogenic properties.[9]

-

Antibacterial and Antimalarial Effects: The compound has also demonstrated activity against various bacteria and malaria parasites.[9]

-

Genotoxicity: Importantly, 2,6-DMBQ has been identified as a highly genotoxic compound. It can be formed under acidic conditions from the reaction of sodium nitrite with the sympathomimetic drug dimethophrine, mimicking conditions in the stomach.[10][11] This highlights a critical toxicological consideration for drug development.

The hydroquinone and quinone form a redox couple, which is central to their biological action. The hydroquinone can act as an antioxidant by scavenging free radicals, while the quinone can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) and cellular stress.

Sources

- 1. This compound | CAS 15233-65-5 [matrix-fine-chemicals.com]

- 2. 15233-65-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 2,6-Dimethoxyhydroquinone | C8H10O4 | CID 96038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H10O4) [pubchemlite.lcsb.uni.lu]

- 5. 1,4-Dihydroxy-2,6-dimethoxybenzene 97 15233-65-5 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-DIMETHOXY-1,4-BENZOQUINONE synthesis - chemicalbook [chemicalbook.com]

- 8. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Formation of 2,6-dimethoxy-1,4-benzoquinone, a highly genotoxic compound, from the reaction of sodium nitrite with the sympathomimetic drug dimethophrine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,6-dimethoxy-1,4-benzoquinone, 530-55-2 [thegoodscentscompany.com]

2,6-dimethoxybenzene-1,4-diol molecular weight and formula

An In-Depth Technical Guide to 2,6-Dimethoxybenzene-1,4-diol: Properties, Synthesis, and Biological Significance

Introduction

This compound, also known as 2,6-dimethoxyhydroquinone, is a substituted phenol that serves as a valuable scaffold in chemical synthesis and a molecule of interest in biomedical research. Its unique electronic and structural properties, conferred by the electron-donating methoxy groups on the hydroquinone ring, make it a potent antioxidant and a versatile precursor to biologically active quinones. This guide provides a comprehensive overview of its core chemical properties, synthesis strategies, and its significance in the context of drug development and toxicology, tailored for researchers and scientists in the field.

Core Molecular Profile

The foundational step in understanding any chemical entity is to define its precise molecular identity. This compound is an aromatic compound belonging to the methoxybenzene and phenol families.[1]

Its chemical formula is C₈H₁₀O₄ , and it has a molecular weight of approximately 170.16 g/mol .[1][2] This structure consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 4 (a hydroquinone) and two methoxy groups at positions 2 and 6.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1][2] |

| CAS Number | 15233-65-5 | [1][2] |

| Molecular Formula | C₈H₁₀O₄ | [1][2][3] |

| Molecular Weight | 170.164 g/mol | [2] |

| Synonyms | 2,6-Dimethoxyhydroquinone, 2,6-Dimethoxyquinol | [1] |

| InChIKey | GXAVBFNRWXCOPY-UHFFFAOYSA-N | [1][2][3] |

| SMILES | COC1=CC(O)=CC(OC)=C1O |[2][3] |

Physicochemical Properties and Safety

The compound's physical and chemical characteristics dictate its behavior in experimental settings. Its safety profile is a primary consideration for handling and experimental design.

Table 2: Computed Physicochemical Properties

| Property | Value | Note |

|---|---|---|

| XLogP3 | 0.2 | Indicates relatively low lipophilicity and good aqueous solubility. |

| Hydrogen Bond Donors | 2 | The two hydroxyl groups can donate protons. |

| Hydrogen Bond Acceptors | 4 | The four oxygen atoms can accept protons. |

| Rotatable Bond Count | 2 | Pertains to the C-O bonds of the methoxy groups. |

| Topological Polar Surface Area | 58.9 Ų |[1] |

Safety and Handling: this compound is classified as an irritant.[1] Standard laboratory precautions, including the use of gloves, safety glasses, and a lab coat, are essential. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] All handling should be performed in a well-ventilated area or a chemical fume hood.

Synthesis and Chemical Reactivity

The chemistry of this compound is dominated by the redox interplay between its hydroquinone form and its oxidized counterpart, 2,6-dimethoxy-1,4-benzoquinone (DMBQ).[4] This reversible oxidation is central to its antioxidant activity and its role in certain biological processes.

Caption: Relationship between the hydroquinone (diol) and quinone forms, and a potential synthesis route for the quinone precursor.

Experimental Protocol: Synthesis of 2,6-Dimethoxy-1,4-benzoquinone (DMBQ)

The synthesis of the diol often proceeds via the reduction of its corresponding quinone. DMBQ can be synthesized through various routes, including a multi-step process starting from inexpensive aniline.[5] The following is an illustrative protocol based on established chemical transformations.

Principle: This pathway involves protecting the aniline ring via bromination, removing the amino group (deamination) to yield a stable intermediate, substituting the bromines with methoxy groups, and finally oxidizing the resulting methoxybenzene to the target quinone.

Step-by-Step Methodology:

-

Bromination: Aniline is treated with an excess of bromine in a suitable solvent (e.g., acetic acid) to yield 1,3,5-tribromoaniline. The amino group directs the bromines to the ortho and para positions.

-

Deamination: The amino group of 1,3,5-tribromoaniline is removed. This is typically achieved by diazotization with sodium nitrite in an acidic medium, followed by reduction of the diazonium salt (e.g., with hypophosphorous acid), to yield 1,3,5-tribromobenzene. This step is crucial for removing the directing influence of the amine.

-

Methoxylation: The bromo-substituents on 1,3,5-tribromobenzene are replaced with methoxy groups via a nucleophilic aromatic substitution reaction, typically using sodium methoxide in the presence of a copper catalyst (Ullmann condensation) to form 1,3,5-trimethoxybenzene.

-

Oxidative Demethylation: 1,3,5-trimethoxybenzene is then oxidized to form 2,6-dimethoxy-1,4-benzoquinone. This can be achieved using various oxidizing agents, such as nitric acid, which can selectively demethylate and oxidize the ring to the quinone.[6]

-

Purification: The resulting DMBQ is purified using standard techniques such as recrystallization or column chromatography.

-

Reduction to Diol (Final Step): To obtain the target this compound, the purified DMBQ is reduced using a mild reducing agent like sodium dithionite or catalytic hydrogenation.

Biological Activity and Research Applications

The biological relevance of this compound and its quinone form is multifaceted, ranging from beneficial antioxidant effects to potential toxicity under specific conditions.

Sources

- 1. 2,6-Dimethoxyhydroquinone | C8H10O4 | CID 96038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 15233-65-5 [matrix-fine-chemicals.com]

- 3. PubChemLite - this compound (C8H10O4) [pubchemlite.lcsb.uni.lu]

- 4. 2,6-Dimethoxybenzoquinone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Formation of 2,6-dimethoxy-1,4-benzoquinone by the action of nitrous acid of 1,2,3-trimethoxybenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Introduction: The Versatile Scaffold of Dimethoxybenzene

An In-Depth Technical Guide to the Biological Activity of Dimethoxybenzene Derivatives

Dimethoxybenzene derivatives, a class of organic compounds characterized by a benzene ring substituted with two methoxy (-OCH₃) groups, represent a cornerstone in medicinal chemistry and drug discovery.[1][2] These compounds exist in three isomeric forms—1,2-dimethoxybenzene (veratrole), 1,3-dimethoxybenzene, and 1,4-dimethoxybenzene—each providing a unique structural backbone for synthetic exploration.[3] While found in various natural sources like willows and tea, their true potential is unlocked through synthetic derivatization, yielding compounds with a vast spectrum of biological activities.[4] This guide provides a comprehensive technical overview of the multifaceted biological roles of dimethoxybenzene derivatives, focusing on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, underpinned by mechanistic insights and structure-activity relationships (SAR).

Core Biological Activities of Dimethoxybenzene Derivatives

The dimethoxybenzene scaffold is a privileged structure in pharmacology, conferring favorable pharmacokinetic properties and serving as a versatile template for designing potent bioactive molecules. These derivatives have demonstrated significant therapeutic potential across several key areas.

Antimicrobial Activity

Dimethoxybenzene derivatives have emerged as promising candidates in the fight against microbial resistance, exhibiting activity against a range of bacteria and fungi.[5][6]

Mechanism of Action: While diverse, the mechanisms often involve disruption of cellular pathways critical for microbial survival. For instance, certain N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives have been designed to target the multidrug efflux pump (MATE), a key resistance mechanism in bacteria.[6] Other derivatives, like those of 3,4-dimethoxy-β-nitrostyrene, are suggested to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in microbial cell signaling.[7]

Structure-Activity Relationship (SAR):

-

Side Chains: The nature of the side chain attached to the dimethoxybenzene ring is critical. For example, N'-benzylidene-3,4-dimethoxybenzohydrazides with a quinolinyl side-chain showed potent activity against Acinetobacter baumannii and E. coli, while a p-amino phenyl side chain conferred the best antifungal activity against Candida albicans.[6]

-

Substitutions on the Aromatic Ring: Modifications at the 3,4-positions of the aromatic ring significantly influence the antifungal activity of β-nitrostyrene derivatives.[7]

-

Hybrid Molecules: Hybrid molecules incorporating the dimethoxybenzene moiety with other pharmacophores, such as 1,2,4-triazine or chalcones, have shown significant antimicrobial potential.[8]

Quantitative Data Summary: Antimicrobial Activity

| Compound/Derivative Class | Target Organism(s) | MIC (µM) | Reference |

| N'-benzylidene-3,4-dimethoxybenzohydrazide (Compound 4h) | S. aureus | 5.88 | [6] |

| N'-benzylidene-3,4-dimethoxybenzohydrazide (Compound 4h) | S. typhi | 12.07 | [6] |

| N'-benzylidene-3,4-dimethoxybenzohydrazide (Compound 4i) | A. baumanii | 11.64 | [6] |

| N'-benzylidene-3,4-dimethoxybenzohydrazide (Compound 4i) | C. albicans | 23.30 | [6] |

| 3,4-dimethoxy-β-nitrostyrene derivatives | C. albicans | 32-128 µg/mL | [7] |

Anti-inflammatory Activity

Inflammation is a key pathological process in numerous diseases, and dimethoxybenzene derivatives have shown significant promise as anti-inflammatory agents.[9][10][11]

Mechanism of Action: The anti-inflammatory effects are often multi-pronged.

-

Inhibition of Inflammatory Mediators: Dimethoxy flavones have been shown to inhibit cyclooxygenases (COX-1 and COX-2), with a preference for COX-2, and reduce the production of pro-inflammatory cytokines like IL-1β and TNF-α.[12]

-

Post-Transcriptional Regulation: Methoxyphenolic compounds can inhibit the binding of the RNA-binding protein HuR to mRNA, which is a post-transcriptional mechanism to suppress the expression of inflammatory mediators in human airway cells.[10]

-

Inhibition of Leukocyte Accumulation: The compound (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, markedly inhibits leukocyte accumulation and prostaglandin biosynthesis in the acute phase of inflammation.[11]

Causality in Experimental Design: The use of models like carrageenan-induced rat paw edema is a standard and reliable method to assess acute anti-inflammatory activity.[11][12] This model allows researchers to observe the direct effect of a compound on edema formation, a classic sign of inflammation, providing a clear and quantifiable endpoint.

Anticancer Activity

The anticancer potential of dimethoxybenzene derivatives is one of the most extensively studied areas.[5][13][14] The 3,4,5-trimethoxyphenyl group, in particular, is a crucial structural feature for many cytotoxic compounds, including the well-known tubulin inhibitor combretastatin A-4.[15]

Mechanism of Action:

-

Tubulin Polymerization Inhibition: Many dimethoxybenzene-containing compounds, particularly stilbene derivatives like combretastatins, exert their anticancer effects by interfering with tubulin polymerization.[13][14] This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Cell Cycle Arrest and Apoptosis: Synthesized stilbene derivatives have been shown to induce apoptosis, leading to cell cycle arrest at the sub-G1 or S phase.[13][14] Similarly, certain trimethoxyphenyl-based analogues cause cell cycle disturbance at the G2/M phase.[8]

-

Induction of Oxidative Stress: Proteomic analysis of cells treated with these derivatives has identified the upregulation of proteins involved in DNA repair and oxidative stress response, suggesting this as another mechanism of action.[13][14]

Quantitative Data Summary: Anticancer Activity (IC₅₀)

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,2,4-triazine-chalcone hybrid | HCT-116 (Colon) | 0.43 | [8] |

| 1,2,4-triazine-chalcone hybrid | MGC-803 (Gastric) | 0.41 | [8] |

| Trimethoxyphenyl-based analogue (Compound 9) | HepG2 (Liver) | 1.38 | [8] |

| Trimethoxyphenyl-based analogue (Compound 10) | HepG2 (Liver) | 2.54 | [8] |

| Trimethoxyphenyl-based analogue (Compound 11) | HepG2 (Liver) | 3.21 | [8] |

Antioxidant Activity

Many dimethoxybenzene derivatives exhibit potent antioxidant properties, primarily through their ability to scavenge free radicals.[1] This activity is crucial for preventing oxidative stress-related diseases.[1]

Mechanism of Action: The primary mechanism is direct free radical scavenging. The methoxy groups on the benzene ring donate electrons, stabilizing reactive oxygen species (ROS). The antioxidant capacity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a decrease in absorbance indicates scavenging activity.[5]

SAR Insights: Trimethoxybenzene derivatives, such as methyl 3,4,5-trimethoxycinnamate (MTC) and ethyl 3,4,5-trimethoxycinnamate (ETC), have shown considerable antioxidant activity, reported to be twice as high as that of arbutin.

Visualizing Key Concepts and Workflows

To better illustrate the concepts discussed, the following diagrams outline the general structure, screening workflow, and a key signaling pathway.

Caption: Isomeric forms of the core dimethoxybenzene scaffold.

Caption: Generalized workflow for screening biological activities.

Experimental Protocols: A Self-Validating System

The reproducibility of findings is paramount in drug development. The following protocols are standard, self-validating methods for assessing the biological activity of novel dimethoxybenzene derivatives.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.[5]

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a 0.5 McFarland standard turbidity.

-

Compound Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) within a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive and negative controls (microbe-only and media-only) are included.

-

Incubation: The plate is incubated under optimal conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that causes complete visual inhibition of microbial growth.[5]

-

MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in viable cells after incubation.[5]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Calculation: Cell viability is calculated as a percentage relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Protocol 3: DPPH Radical Scavenging Assay

This assay quantifies the antioxidant potential of a compound.[5]

-

Preparation of Solutions: A stock solution of DPPH in methanol is prepared. The test compound is dissolved and serially diluted.

-

Reaction Mixture: The test compound dilutions are added to the DPPH solution in a 96-well plate or cuvettes. A control containing only DPPH and the solvent is prepared.

-

Incubation: The mixture is incubated in the dark at room temperature for approximately 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.[5]

-

Calculation: The percentage of radical scavenging activity is calculated relative to the control. Ascorbic acid or another known antioxidant is typically used as a positive control.

Conclusion and Future Perspectives

Dimethoxybenzene derivatives have unequivocally demonstrated their versatility and importance in pharmaceutical research.[1] Their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, makes them highly attractive scaffolds for drug development. The structure-activity relationship studies consistently highlight that the potency and selectivity of these compounds can be finely tuned through synthetic modifications of the core structure and its substituents.[1][15]

Future research should focus on a more systematic evaluation and comparison across various derivatives to elucidate their mechanisms of action more clearly.[1] The development of derivatives with improved pharmacokinetic profiles and reduced toxicity remains a key objective. As our understanding of the molecular targets of these compounds deepens, the rational design of next-generation dimethoxybenzene-based therapeutics holds immense promise for addressing significant unmet medical needs.

References

- A Comparative Guide to the Structure-Activity Relationship of 3-Allyl-4,5-dimethoxybenzoic Acid Derivatives and Related Compound. Benchchem.

- Synthesis of Potential Biologically Active - Amanote Research. (PDF) Synthesis of Potential Biologically Active.

- Biological Activity of 1-Butyl-4-methoxybenzene and its Derivatives: A Comparative Guide. Benchchem.

-

Labanauskas L, Brukstus A, Udrenaite E, Bucinskaite V, Susvilo I, Urbelis G. Synthesis and anti-inflammatory activity of 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives. Farmaco. 2005 Mar;60(3):203-7. doi: 10.1016/j.farmac.2004.12.003. PMID: 15784238. Available from: [Link]

- Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. (2012-03-13).

- Abdel-Wahab BF, et al. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC - NIH.

- Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025-05-14). PMC - NIH.

-

Roche M, et al. Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection. ResearchGate. (2014-02-17). Available from: [Link]

-

Jantan I, et al. Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. Phytomedicine. 1997 Sep;4(3):207-12. doi: 10.1016/S0944-7113(97)80069-4. Available from: [Link]

-

Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5... Korea Science. Available from: [Link]

- The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. Benchchem.

- Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives.

-

SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. (2024-10-09). ResearchGate. Available from: [Link]

-

Santana-García, R., Aviña-Verduzco, J., Herrera-Bucio, R. and Navarro-Santos, P. (2024) SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. Computational Chemistry, 12, 57-74. doi: 10.4236/cc.2024.123003. Available from: [Link]

-

Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. MDPI. Available from: [Link]

- (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives.

-

Al-Ostath, A., et al. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH. Available from: [Link]

-

1-cyclohexyl-x-methoxybenzene derivatives, novel psychoactive substances seized on the internet market. Synthesis and in vivo pharmacological studies in mice. PubMed. Available from: [Link]

-

(PDF) Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives. (2018-09-11). ResearchGate. Available from: [Link]

-

Kamalakkannan, J. K., et al. Anti-inflammatory effect of certain dimethoxy flavones. PubMed. Available from: [Link]

-

1,4-Dimethoxybenzene. Wikipedia. Available from: [Link]

-

Dimethoxybenzene. Wikipedia. Available from: [Link]

Sources

- 1. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 4. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-inflammatory activity of 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Introduction: The Role of NMR in Characterizing 2,6-Dimethoxybenzene-1,4-diol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dimethoxybenzene-1,4-diol

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound (also known as 2,6-dimethoxyhydroquinone). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through NMR spectroscopy, explaining the causality behind spectral features and providing validated experimental protocols.

This compound (C₈H₁₀O₄, Molar Mass: 170.16 g/mol ) is a substituted hydroquinone derivative.[1] The hydroquinone moiety is a key structural feature in numerous biologically active molecules and industrial compounds. Accurate structural confirmation and purity assessment are critical for any application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural determination of organic molecules in solution.

This guide will interpret the ¹H and ¹³C NMR spectra of this compound, grounding the analysis in fundamental principles of chemical shifts, spin-spin coupling, and molecular symmetry.

Molecular Structure and Symmetry Considerations

The key to interpreting the NMR spectra of this compound lies in understanding its molecular symmetry. The molecule possesses a plane of symmetry that bisects the C1-C4 axis. This symmetry renders specific protons and carbons chemically equivalent, simplifying the resulting spectra by reducing the number of unique signals.

Symmetry Implications:

-

The two methoxy groups (-OCH₃) at positions 2 and 6 are equivalent.

-

The two hydroxyl groups (-OH) at positions 1 and 4 are chemically distinct but their protons may appear equivalent depending on the solvent and exchange rates.

-

The two aromatic protons at positions 3 and 5 are equivalent.

-

The carbon skeleton has four unique aromatic carbon environments (C-1/4, C-2/6, C-3/5) and one unique methoxy carbon environment.

The following diagram illustrates the structure with IUPAC numbering used for spectral assignments.

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are straightforward to interpret due to the molecule's high degree of symmetry. The ¹H spectrum is characterized by three distinct singlets representing the aromatic, methoxy, and hydroxyl protons. The ¹³C spectrum shows five signals, reflecting the unique carbon environments. Understanding the influence of the electron-donating hydroxyl and methoxy substituents is essential for correctly assigning the aromatic signals. The experimental protocol outlined provides a robust framework for obtaining high-quality, reproducible NMR data for this and similar substituted hydroquinone compounds.

References

-

Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. [Link]

-

SciELO. Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. [Link]

-

ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. [Link]

-

ResearchGate. (n.d.). 13 C-NMR experimental chemical shifts for groups bonded to hydroquinone skeleton. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). [Link]

-

ElectronicsAndBooks. (n.d.). SOLVENT SHIFTS IN THE NMR SPECTRA OF a-HALO+METHOXY-CARBONYL COMPOUNDS. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0271306). [Link]

-

YouTube. (2020). NMR spectrum of dimethoxybenzene. [Link]

-

ResearchGate. (n.d.). NMR assignment in regioisomeric hydroquinones. [Link]

-

Michigan State University Chemistry. (n.d.). Proton NMR Table. [Link]

-

ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

-

The Royal Society of Chemistry. (n.d.). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis. [Link]

-

University of Colorado Boulder. (n.d.). Interpreting simple 1H-NMR spectra. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

AIP Publishing. (2023). Structures and solvent effects on the 1 H and 13 C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

GSRS. (n.d.). 2,6-DIMETHOXYHYDROQUINONE. [Link]

-

ATB. (n.d.). 1,4-Dimethoxybenzene | C8H10O2 | MD Topology | NMR | X-Ray. [Link]

-

SpectraBase. (n.d.). 2,6-Dimethoxy-1,4-benzoquinone. [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0226602). [Link]

-

PubMed. (2014). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. [Link]

-

Beilstein Journals. (n.d.). BJOC - Search Results. [Link]

-

Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Formation of 2,6-dimethoxy-1,4-benzoquinone by the action of nitrous acid of 1,2,3-trimethoxybenzene. [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 2,6-dimethoxybenzene-1,4-diol

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2,6-dimethoxybenzene-1,4-diol, a key aromatic organic compound with applications in various fields, including as a precursor in the synthesis of pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for material identification, purity assessment, and structural elucidation. We will delve into the theoretical underpinnings of the vibrational modes of this molecule, present a detailed experimental protocol for acquiring a high-quality Fourier-transform infrared (FTIR) spectrum, and provide a thorough interpretation of the spectral data, correlating specific absorption bands with their corresponding molecular vibrations.

Introduction: The Molecular Landscape of this compound

This compound, also known as 2,6-dimethoxyhydroquinone, is a symmetrically substituted aromatic diol with the chemical formula C₈H₁₀O₄.[1] Its structure consists of a benzene ring functionalized with two hydroxyl (-OH) groups at positions 1 and 4 (para-), and two methoxy (-OCH₃) groups at positions 2 and 6. This unique arrangement of electron-donating groups significantly influences the electronic environment of the aromatic ring and gives rise to a characteristic infrared spectrum.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These vibrations include stretching, bending, and other complex motions of the atoms within the molecule. An IR spectrum, a plot of absorbance or transmittance versus frequency (typically expressed as wavenumbers, cm⁻¹), serves as a molecular "fingerprint," providing invaluable information about the functional groups present and the overall molecular structure. For a molecule like this compound, IR spectroscopy is instrumental in confirming the presence of the key hydroxyl and methoxy functional groups, as well as the substituted aromatic ring.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The acquisition of a clean and reproducible FTIR spectrum is paramount for accurate analysis. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often the most convenient and reliable method.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

-

An ATR accessory, typically with a diamond or zinc selenide (ZnSe) crystal.

Sample Preparation:

-

Ensure the ATR crystal surface is impeccably clean. This can be achieved by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, followed by a dry tissue to remove any residual solvent.

-

Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to account for any atmospheric (e.g., CO₂, water vapor) or instrumental absorptions.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure to the sample using the ATR's pressure clamp. This ensures intimate contact between the sample and the crystal, which is essential for obtaining a strong and well-defined spectrum.

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio)

-

Apodization: Happ-Genzel

Post-Acquisition Processing:

-

The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, a baseline correction can be applied to flatten the spectral baseline.

Spectral Interpretation: Decoding the Vibrational Signature

The infrared spectrum of this compound is characterized by several distinct absorption bands that correspond to the various functional groups within the molecule. The analysis is typically divided into two main regions: the functional group region (4000 - 1500 cm⁻¹) and the fingerprint region (1500 - 400 cm⁻¹).

The Functional Group Region (4000 - 1500 cm⁻¹)

This region is dominated by the stretching vibrations of the O-H and C-H bonds.

-

O-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the stretching vibration of the hydroxyl (-OH) groups. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state.

-

C-H Stretching:

-

Aromatic C-H Stretch: Weak to medium intensity bands are anticipated just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹ ), corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.

-

Aliphatic C-H Stretch: Sharp, medium intensity bands are expected just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹ ). These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds within the two methoxy (-OCH₃) groups.

-

The Fingerprint Region (1500 - 400 cm⁻¹)

This region contains a wealth of structural information from a variety of vibrational modes, including C=C stretching, C-O stretching, and various bending vibrations. While complex, the peaks in this region are unique to the molecule.

-

Aromatic C=C Stretching: A series of sharp, medium to strong absorption bands are expected in the 1400-1600 cm⁻¹ range. These are characteristic of the C=C stretching vibrations within the benzene ring. The substitution pattern on the ring influences the exact position and number of these bands.

-

C-O Stretching:

-

Aromatic C-O Stretch (Phenolic): A strong absorption band is expected in the region of 1200-1260 cm⁻¹ , corresponding to the stretching vibration of the C-O bond of the phenolic hydroxyl groups.

-

Aromatic C-O Stretch (Ether): Another strong band, or set of bands, will be present due to the C-O-C stretching of the methoxy groups. The asymmetric stretch is typically found around 1200-1275 cm⁻¹ , while the symmetric stretch appears around 1000-1075 cm⁻¹ .

-

-

In-Plane O-H Bending: A medium intensity band may be observed in the 1300-1400 cm⁻¹ region, attributable to the in-plane bending of the phenolic O-H groups.

-

C-H Bending:

-

Aliphatic C-H Bending: Bending vibrations of the methyl groups in the methoxy substituents will appear around 1450-1470 cm⁻¹ (asymmetric) and 1370-1380 cm⁻¹ (symmetric).

-

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic out-of-plane C-H bending vibrations (wagging) in the 700-900 cm⁻¹ region. For a 1,2,3,4-tetrasubstituted benzene ring with two adjacent hydrogens, a strong band is expected.

-

Summary of Key Vibrational Bands

The following table summarizes the expected and observed key absorption bands in the FTIR spectrum of this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200 - 3600 | Strong, Broad | O-H Stretch (Hydrogen Bonded) | Hydroxyl (-OH) |

| 3000 - 3100 | Weak-Medium | Aromatic C-H Stretch | Aromatic Ring |

| 2850 - 3000 | Medium, Sharp | Aliphatic C-H Stretch (Symmetric & Asymmetric) | Methoxy (-OCH₃) |

| 1400 - 1600 | Medium-Strong | Aromatic C=C Ring Stretch | Aromatic Ring |

| ~1450 - 1470 | Medium | Asymmetric C-H Bend | Methoxy (-OCH₃) |

| ~1370 - 1380 | Medium | Symmetric C-H Bend | Methoxy (-OCH₃) |

| 1200 - 1275 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (Methoxy) |

| 1200 - 1260 | Strong | Aromatic C-O Stretch | Phenol |

| 1000 - 1075 | Strong | Symmetric C-O-C Stretch | Aryl Ether (Methoxy) |

| 700 - 900 | Strong | Aromatic C-H Out-of-Plane Bend | Substituted Benzene Ring |

Visualizing the Molecular Structure and Functional Groups

To better understand the relationship between the molecular structure and its infrared spectrum, the following diagram illustrates the key functional groups responsible for the characteristic absorption bands.

Caption: Molecular structure of this compound highlighting the key functional groups.

Conclusion

The infrared spectrum of this compound provides a definitive fingerprint for its identification and structural confirmation. The key spectral features include a broad hydroxyl O-H stretching band indicative of hydrogen bonding, sharp aliphatic C-H stretching bands from the methoxy groups, and a series of strong bands in the fingerprint region corresponding to aromatic C=C and C-O stretching vibrations. This technical guide serves as a valuable resource for scientists and researchers, enabling the confident application of infrared spectroscopy in the analysis of this important chemical compound. A thorough understanding of its vibrational characteristics is essential for quality control, reaction monitoring, and the development of new materials and pharmaceuticals.

References

-

National Institute of Standards and Technology. (n.d.). 2,6-Dimethoxyhydroquinone. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethoxyhydroquinone. National Center for Biotechnology Information. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Smith, B. C. (1999).

- Stuart, B. H. (2004).

Sources

natural occurrence of 2,6-dimethoxybenzene-1,4-diol

An In-depth Technical Guide to the Natural Occurrence of 2,6-Dimethoxybenzene-1,4-diol

Authored by: A Senior Application Scientist

Abstract

This compound, also known as 2,6-dimethoxyhydroquinone, is a phenolic compound of significant interest due to its role in biological redox cycling and its potential pharmacological activities. As the reduced form of the widely studied 2,6-dimethoxy-1,4-benzoquinone (2,6-DMBQ), its natural occurrence is intrinsically linked to its quinone counterpart. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, biological significance, and methodologies for the isolation and characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge to offer field-proven insights into this important natural product.

Introduction: The Chemistry and Significance of this compound

This compound (Figure 1) is a hydroquinone derivative characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 4, and two methoxy groups at positions 2 and 6. This symmetrical substitution pattern confers specific chemical properties, particularly its role in reversible oxidation-reduction reactions. It is the direct reduction product of 2,6-dimethoxy-1,4-benzoquinone (2,6-DMBQ), a compound frequently identified in natural sources and known for a wide array of biological activities.[1] The interconversion between the hydroquinone and quinone forms is a critical aspect of its function in biological systems, influencing processes from cellular metabolism to plant-pathogen interactions.

Understanding the natural distribution and synthesis of this compound is crucial for harnessing its potential. Its presence, often inferred from the isolation of its more stable quinone form, spans across kingdoms, from plants to fungi. This guide delves into the documented occurrences and the enzymatic machinery responsible for its formation.

Caption: Chemical Structure of this compound.[2]

Natural Distribution and Sources

The occurrence of this compound is often documented through the isolation of its oxidized counterpart, 2,6-DMBQ, which is more stable and readily detectable. The hydroquinone form has been directly reported in species such as Macrococculus pomiferus.[2] However, the enzymatic machinery capable of reducing the quinone to the hydroquinone is widespread, suggesting that the diol is likely present wherever the quinone is found. The table below summarizes key natural sources of the precursor quinone, implying the co-existence of the diol.

| Kingdom | Species | Common Name | Family | Part of Organism | Isolated Compound | Reference |

| Plantae | Flacourtia jangomas | Indian Plum | Salicaceae | Leaves | 2,6-Dimethoxy-1,4-benzoquinone | [3] |

| Rauvolfia vomitoria | Poison devil's-pepper | Apocynaceae | - | 2,6-Dimethoxy-1,4-benzoquinone | [4] | |

| Tibouchina pulchra | - | Melastomataceae | - | 2,6-Dimethoxy-1,4-benzoquinone | [4] | |

| Triticum aestivum | Wheat | Poaceae | Germ | 2,6-Dimethoxy-1,4-benzoquinone | [1][5] | |

| Iris milesii | - | Iridaceae | - | 2,6-Dimethoxy-1,4-benzoquinone | [1] | |

| Diospyros eriantha | - | Ebenaceae | - | 2,6-Dimethoxy-1,4-benzoquinone | [1] | |

| Macrococculus pomiferus | - | Menispermaceae | - | 2,6-Dimethoxyhydroquinone | [2] | |

| Fungi | Antrodia cinnamomea | Stout Camphor Mushroom | Fomitopsidaceae | - | Related benzenoids | [6] |

Biosynthesis: The Enzymatic Reduction Pathway

The primary route to the formation of this compound in nature is the enzymatic reduction of 2,6-dimethoxy-1,4-benzoquinone. This conversion is a vital step in cellular detoxification and redox homeostasis. The key enzymes catalyzing this reaction are quinone reductases.

A well-characterized example is the 1,4-benzoquinone reductase from the wood-rotting basidiomycete Phanerochaete chrysosporium.[7] This FMN-containing enzyme utilizes NADH as a reducing equivalent to catalyze the two-electron reduction of quinones to their corresponding hydroquinones. The stoichiometry of this reaction is a 1:1 conversion of 2,6-DMBQ to this compound for every molecule of NADH oxidized.[7] This type of enzymatic activity prevents the formation of unstable and potentially toxic semiquinone radicals that can arise from one-electron reductions.

The biosynthetic pathway can be visualized as a critical redox cycle, as illustrated in the diagram below.

Caption: Enzymatic reduction of 2,6-DMBQ to this compound.

Biological Activities and Functional Roles

The biological significance of this compound is closely tied to the activities of its quinone form, 2,6-DMBQ, which is known to possess a range of potent effects. The hydroquinone acts as a key intermediate and potential antioxidant.

-

Antioxidant and Redox Cycling: Hydroquinones are effective radical scavengers.[8] this compound can donate hydrogen atoms to neutralize free radicals, thereby reverting to its quinone form. This redox cycling is fundamental to its biological function. The antioxidant capacity of dimers derived from the related 2,6-dimethoxyphenol has been shown to be significantly higher than the monomer, highlighting the importance of this chemical class in managing oxidative stress.[9][10]

-

Plant Defense: Phenolic compounds are central to plant defense mechanisms against pathogens and herbivores.[11] Quinones and hydroquinones can act as signaling molecules in plant immune responses or as direct antimicrobial agents.[12][13] For instance, 2,6-DMBQ is recognized as a haustorial inducing factor, a chemical signal that triggers the development of parasitic feeding structures in parasitic plants.[14]

-

Anticancer and Anti-inflammatory Effects: The precursor, 2,6-DMBQ, has demonstrated notable anti-cancer, anti-inflammatory, and immunomodulatory properties.[1][6][14] It is believed to inhibit anaerobic glycolysis, a metabolic pathway that cancer cells heavily rely on, leading to apoptosis.[1] The hydroquinone form is an essential part of the intracellular redox environment that can influence these pathways.

| Biological Activity | Compound Form | Description | Reference |

| Anticancer | Quinone (2,6-DMBQ) | Induces apoptosis in cancer cells by inhibiting anaerobic glycolysis. | [1] |

| Anti-inflammatory | Quinone (2,6-DMBQ) | Exerts anti-inflammatory effects. | [14] |

| Antioxidant | Hydroquinone & Dimer | Acts as a radical scavenger; dimers show enhanced activity. | [8][9][10] |

| Plant Defense | Both | Acts as a haustorial inducing factor for parasitic plants. | [14] |

| Antibacterial | Quinone (2,6-DMBQ) | Shows activity against various bacteria. | [3][4] |

Protocol: Isolation and Characterization from Natural Sources

The isolation of this compound requires careful handling to prevent its oxidation back to the quinone. The following is a generalized, self-validating protocol based on established phytochemical methods for isolating related compounds from plant material, such as the successful isolation of 2,6-DMBQ from Flacourtia jangomas.[3]

Step-by-Step Methodology

-

Plant Material Preparation:

-

Rationale: Proper preparation is critical to preserve the chemical integrity of the target compound and maximize extraction efficiency.

-

Procedure:

-

Collect fresh plant material (e.g., leaves).

-

Air-dry the material in a shaded, well-ventilated area to prevent degradation by sunlight and heat.

-

Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for solvent penetration.

-

-

-

Solvent Extraction:

-

Rationale: The choice of solvent is determined by the polarity of the target compound. A solvent of intermediate polarity, like dichloromethane (DCM), is effective for extracting methoxylated phenolics.

-

Procedure:

-

Macerate the powdered plant material in DCM (e.g., a 1:10 solid-to-solvent ratio) at room temperature for 24-48 hours.

-

Filter the mixture to separate the extract from the plant debris.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

-

-

Chromatographic Fractionation and Purification:

-

Rationale: Column chromatography is a robust technique for separating compounds based on their differential adsorption to a stationary phase. A gradient elution allows for the separation of compounds with varying polarities.

-

Procedure:

-

Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent like petroleum ether.

-

Adsorb the crude DCM extract onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a solvent gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 15-50% ethyl acetate in petroleum ether).[3] Visualize spots under UV light and/or with a staining reagent.

-

Pool fractions containing the compound of interest based on their TLC profiles.

-

Perform further purification by repeated column chromatography or preparative HPLC if necessary to achieve high purity.

-

-

-

Structural Elucidation:

-

Rationale: Spectroscopic and spectrometric methods provide unambiguous identification of the isolated compound's structure.

-

Procedure:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). For this compound (C₈H₁₀O₄), the expected molecular weight is approximately 170.0579 g/mol .[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire the proton NMR spectrum. The symmetrical structure should result in a simplified spectrum, showing signals for the aromatic protons and the methoxy group protons.

-

¹³C NMR: Acquire the carbon NMR spectrum to identify all unique carbon atoms in the molecule, including those of the benzene ring, methoxy groups, and hydroxyl-bearing carbons.

-

-

-

Caption: Generalized workflow for the isolation and identification of this compound.

Conclusion and Future Directions

This compound is a naturally occurring hydroquinone whose presence is intimately linked to its more frequently isolated quinone form, 2,6-DMBQ. It is found across various plant and fungal species, where it is formed via the enzymatic reduction of its quinone precursor by NADH-dependent reductases. This redox pair plays a significant role in biological systems, contributing to antioxidant defenses, plant-pathogen interactions, and exhibiting potential as a scaffold for therapeutic agents.

Future research should focus on quantifying the in-vivo concentrations of both the hydroquinone and quinone forms to better understand their redox equilibrium in different organisms. Further investigation into the specific biosynthetic pathways leading to the 2,6-dimethoxylated aromatic ring in various species is warranted. Elucidating the precise mechanisms by which this compound and its derivatives modulate plant defense and human cell signaling pathways will be critical for its potential application in agriculture and medicine.

References

-

Akama, H., & Nakayama, T. (1996). 1,4-Benzoquinone reductase from basidiomycete Phanerochaete chrysosporium: spectral and kinetic analysis. Archives of Biochemistry and Biophysics. [Link]

-

Adelakun, O. E., et al. (2012). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Process Biochemistry. [Link]

-

The Good Scents Company. (n.d.). 2,6-dimethoxy-1,4-benzoquinone. TGSC Information System. [Link]

-

da Silva, G. F., et al. (2020). Selective control for the laccase-catalyzed synthesis of dimers from 2,6-dimethoxyphenol. ResearchGate. [Link]

-

Adelakun, O., et al. (2012). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Semantic Scholar. [Link]

-

Adelakun, O., et al. (2012). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Semantic Scholar. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dimethoxy-1,4-benzoquinone. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). 2,6-Dimethoxybenzoquinone. Wikipedia. [Link]

-

Bayer, T., & Bornscheuer, U. T. (2023). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dimethoxyhydroquinone. PubChem Compound Database. [Link]

-

Sharma, A., et al. (2019). Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection. Molecules. [Link]

-

Makarov, A., et al. (2024). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Sciforum. [Link]

-

Arnst, M., et al. (2012). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Journal of Medicinal Chemistry. [Link]

- Kim, K., et al. (2008). Composition for protecting plant diseases comprising 1,4-dithiane-2,5-diol as a biocontrol agent and method for controlling plant disease using the same.

-

Li, Y., et al. (2021). 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation. Frontiers in Immunology. [Link]

-

precisionFDA. (n.d.). 2,6-DIMETHOXYHYDROQUINONE. precisionFDA. [Link]

-

Adhikari, K., et al. (2022). Antioxidant and cytotoxic properties of protocorm-derived phenol-rich fractions of Dendrobium amoenum. Journal of Applied Research on Medicinal and Aromatic Plants. [Link]

-

Rather, M. A., & Padder, S. A. (2022). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxybenzene-1,4-diol. PubChem Compound Database. [Link]

-

Tomar, R., et al. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. 3 Biotech. [Link]

Sources

- 1. 2,6-Dimethoxy-1,4-Benzoquinone | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethoxyhydroquinone | C8H10O4 | CID 96038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,6-Dimethoxybenzoquinone - Wikipedia [en.wikipedia.org]

- 5. 2,6-dimethoxy-1,4-benzoquinone, 530-55-2 [thegoodscentscompany.com]

- 6. Frontiers | 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation [frontiersin.org]

- 7. 1,4-Benzoquinone reductase from basidiomycete Phanerochaete chrysosporium: spectral and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. WO2008120955A1 - Composition for protecting plant diseases comprising 1,4-dithiane-2,5-diol as a biocontrol agent and method for controlling plant disease using the same - Google Patents [patents.google.com]

- 14. medchemexpress.com [medchemexpress.com]

safety and hazards of 2,6-dimethoxyhydroquinone

An In-depth Technical Guide to the Safety and Hazards of 2,6-Dimethoxyhydroquinone

Introduction: A Molecule of Duality

2,6-Dimethoxyhydroquinone (DMHQ), a substituted hydroquinone, is an organic compound of significant interest in chemical synthesis and pharmaceutical research.[1] Structurally, it is a hydroquinone backbone with methoxy groups at the 2 and 6 positions, a feature that enhances its stability compared to unsubstituted hydroquinone.[1] While it is explored for its antioxidant properties and as an intermediate in the synthesis of bioactive molecules, including potential antineoplastic agents, its chemical reactivity also presents a distinct hazard profile that necessitates a thorough understanding for safe handling and application.[1][2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety, hazards, and toxicological considerations of 2,6-dimethoxyhydroquinone. Moving beyond a simple recitation of safety data, we will delve into the mechanistic underpinnings of its reactivity and toxicity, providing the causal explanations necessary for a robust and proactive safety culture in the laboratory.

Section 1: Physicochemical and Toxicological Profile

A foundational understanding of a chemical's identity and intrinsic properties is the first step in a comprehensive safety assessment.

Chemical and Physical Properties

2,6-Dimethoxyhydroquinone is a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized below, providing essential data for storage, handling, and experimental design.

| Property | Value | Source |

| CAS Number | 15233-65-5 | [4][5] |

| Molecular Formula | C₈H₁₀O₄ | [1][4] |

| Molecular Weight | 170.16 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 158 - 162 °C | [5][6] |

| Boiling Point | 352.9 °C (estimated) | [5] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and acetone | [1] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,6-dimethoxyhydroquinone is classified as an irritant.[4] This classification mandates specific handling procedures to avoid adverse health effects.

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |

Source: Data compiled from PubChem and other supplier safety data.[4][5]

Toxicological Data Summary

The available toxicological data for DMHQ is limited, primarily focusing on acute toxicity. The absence of comprehensive data on chronic exposure, carcinogenicity, or reproductive toxicity should be interpreted as a data gap, necessitating a conservative approach to handling that minimizes all routes of exposure.[6]

| Test Type | Route of Exposure | Species | Dose | Source |

| LD50 | Intravenous | Mouse | 35 mg/kg | [5][6] |

| LDLo | Intravenous | Cat | 30 mg/kg | [5] |

-

LD50 (Lethal Dose, 50%): The dose required to kill 50% of a test population.

-

LDLo (Lowest Published Lethal Dose): The lowest dose reported to have caused death.

The intravenous LD50 of 35 mg/kg in mice indicates significant toxicity when the compound enters the bloodstream directly.[5][6] While data for ingestion and dermal absorption is lacking, this result underscores the importance of preventing parenteral exposure through needle-sticks or absorption through compromised skin.

Section 2: The Mechanistic Basis of Hazard: Redox Cycling and Oxidative Stress

To truly understand the hazards of 2,6-dimethoxyhydroquinone, one must look beyond hazard codes to its fundamental chemical behavior. Like other hydroquinones, DMHQ can participate in redox reactions, acting as a reducing agent.[1] This capability is the source of both its sought-after antioxidant properties and its potential for cellular toxicity.

The toxicity of hydroquinone derivatives is often mediated by their oxidation to semiquinone and quinone species. This process can become a catalytic cycle in a biological environment, consuming antioxidants like ascorbate (Vitamin C) and generating reactive oxygen species (ROS), such as superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂).[2][7] While not studied for DMHQ directly, research on its derivatives and the oxidized form (2,6-dimethoxy-1,4-benzoquinone) strongly supports this mechanism.[2][7] The resulting H₂O₂ can then be converted to highly reactive hydroxyl radicals (•OH), which can damage DNA, lipids, and proteins, leading to cytotoxicity.[2]

Caption: Redox cycling of 2,6-dimethoxyhydroquinone leading to ROS generation.

This cycle explains why DMHQ derivatives can exhibit cytotoxicity; the compound is not merely a static toxin but can act as a catalyst for generating cellular damage.[2] This insight is critical for drug development professionals, as this same mechanism could be harnessed for therapeutic purposes (e.g., as an antineoplastic agent) or could be a source of unwanted off-target toxicity.[2][8]

Section 3: Safe Handling and Engineering Controls

Given the GHS classification and toxicological profile, a stringent set of handling protocols is required. The primary goal is to prevent contact with skin and eyes and to avoid the inhalation of its dust.[4][6][9]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory when handling 2,6-dimethoxyhydroquinone.

-

Eye and Face Protection: Use chemical safety goggles or a face shield that conforms to EU EN166 or US OSHA 29 CFR 1910.133 standards.[10] Standard safety glasses are insufficient.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A disposable lab coat is required, and additional protection such as sleeves or an apron should be considered for larger quantities. Contaminated clothing must be removed immediately and washed before reuse.[10][11]

-

Respiratory Protection: For operations that may generate dust (e.g., weighing, transferring powder), a NIOSH-approved N95 (US) or P1/P2 (EU) particulate respirator is necessary.[6] All handling of the solid form should ideally be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[6][10]

Engineering Controls and Work Practices

-

Ventilation: Always handle 2,6-dimethoxyhydroquinone in a well-ventilated area. A chemical fume hood is the preferred engineering control for all manipulations of the solid compound.[6][10][11]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[11]

-

Dust Avoidance: Avoid any actions that create dust, such as crushing or dry sweeping.[6][9] If cleaning is required, use a wet wipe or a HEPA-filtered vacuum.

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing accidental exposure.

-

Conditions: Store in a cool, dry, and well-ventilated place away from sources of ignition.[6][11]

-

Container: Keep the container tightly closed and clearly labeled.[6][11]

-

Incompatibilities: Store away from strong oxidizing agents, as these can initiate hazardous reactions.[6]

Section 4: Emergency and Disposal Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet (SDS) to attending medical personnel.[6]

-